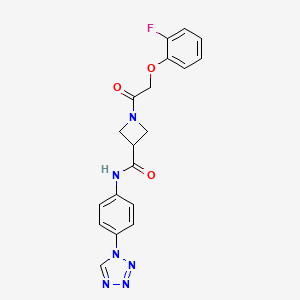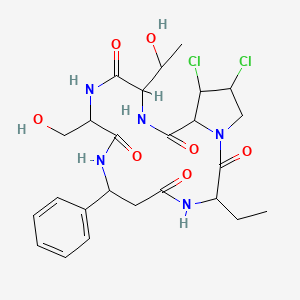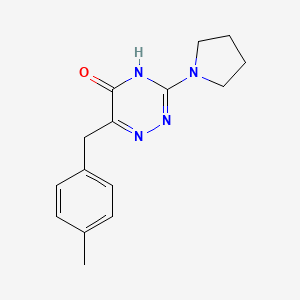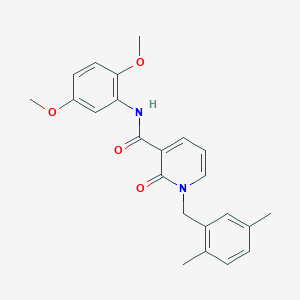
Methyl 2-amino-2-(3,5-difluorophenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-amino-2-(3,5-difluorophenyl)propanoate” is a chemical compound with the molecular formula C10H11F2NO2 . It is also known by its common name "this compound (WXFC0653)" .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a methyl ester group (-COOCH3), an amino group (-NH2), and a 3,5-difluorophenyl group. The exact structure can be determined using techniques like NMR or X-ray crystallography .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 215.1966464 . It has a predicted density of 1.253±0.06 g/cm3 and a predicted boiling point of 244.8±35.0 °C .Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Applications
Methyl 2-amino-2-(3,5-difluorophenyl)propanoate and its derivatives are significant in the field of nonlinear optics. For example, large single crystals of mixed methyl-(2,4-dinitrophenyl)-amino-propanoate (MAP) and 2-methyl-4-nitroaniline (MNA) have been developed for nonlinear optical applications. These crystals demonstrate high optical quality suitable for the fabrication of optical devices, highlighting the compound's importance in advancing optical technology (Zhang, Batra, & Lal, 1994).
Stereoselective Synthesis
The compound plays a crucial role in stereoselective synthesis, as seen in the development of methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key starting material for synthesizing RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor. The efficient production of this material showcases the compound's utility in creating pharmacologically important substances (Zhong et al., 1999).
Reactions with Nucleophiles
Investigations into the reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with nucleophiles have led to the formation of various acyclic and heterocyclic compounds. These findings contribute to the broader understanding of the compound's reactivity and its potential for creating novel chemical entities, which could have implications in medicinal chemistry and material science (Sokolov & Aksinenko, 2010).
Molecular Docking and Biological Activity Studies
This compound derivatives have been explored through molecular docking, vibrational, structural, electronic, and optical studies. Such research indicates their potential as nonlinear optical materials due to their high dipole moment and hyperpolarizabilities. Additionally, auto-dock studies suggest these compounds might inhibit Placenta growth factor (PIGF-1), indicating possible pharmacological importance (Vanasundari et al., 2018).
Polymorphism and Pharmaceutical Analysis
The compound and its related molecules have been studied for their polymorphic forms, which is vital for the pharmaceutical industry. For example, polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride were characterized, shedding light on challenges in analytical and physical characterization techniques for investigational pharmaceutical compounds (Vogt et al., 2013).
Safety and Hazards
The safety information available indicates that “Methyl 2-amino-2-(3,5-difluorophenyl)propanoate” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
methyl 2-amino-2-(3,5-difluorophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c1-10(13,9(14)15-2)6-3-7(11)5-8(12)4-6/h3-5H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSLSMFDIOJPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)F)(C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde](/img/structure/B2725516.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-cyanobenzamide](/img/structure/B2725521.png)


![2-[(4-Chloro-2-hydroxyphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2725525.png)
![1-Methyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2725526.png)
![Ethyl 4-[[6,7-dimethoxy-2-(3-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2725529.png)
![6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2725531.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyrazine](/img/structure/B2725533.png)

![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-[(5-methylfuran-2-yl)methyl]prop-2-enamide](/img/structure/B2725536.png)